2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one is a heterocyclic compound belonging to the indazole family, characterized by its nitrogen-containing ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications. Its molecular formula is , and it features a unique bicyclic structure that contributes to its reactivity and stability.
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one can be classified as a dihydroindazole derivative. Indazoles are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The compound is often synthesized from simpler precursors through various chemical reactions that involve cyclization processes.
The synthesis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one typically involves the cyclization of hydrazines with carbonyl compounds or other suitable precursors. One common method includes the reaction of 2-methylphenylhydrazine with a ketone or aldehyde under acidic conditions.
The molecular structure of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one consists of a fused bicyclic framework featuring an indazole core. The presence of a methyl group at the 2-position and a carbonyl group at the 4-position contributes to its unique properties.
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one can undergo various chemical reactions, including:
These reactions are typically facilitated by adjusting pH levels or using catalysts to improve yield and selectivity .
The mechanism of action for compounds like 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one often involves interaction with biological targets such as enzymes or receptors. For instance, indazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, potentially leading to therapeutic effects in conditions like diabetes and cancer.
Research indicates that these compounds may modulate signaling pathways by acting as inhibitors of cyclooxygenase enzymes or by interacting with neurotransmitter receptors .
Relevant data from spectroscopic analyses (such as NMR and IR) confirm the structural integrity and functional groups present within the compound .
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one has several scientific uses:
Systematic Nomenclature and Molecular Identity2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one (CAS: 1027617-67-9) is a bicyclic organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. Its IUPAC name explicitly defines the ring saturation states: the 6,7-dihydro-2H prefix indicates partial saturation of the six-membered ring at positions 6 and 7, while 4(5H)-one denotes a ketone at position 4 and potential tautomerism involving the 5-position hydrogen. Key identifiers include:
Table 1: Standard Identifiers for 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one
Identifier Type | Value |
---|---|
CAS Registry Number | 1027617-67-9 |
Molecular Formula | C₈H₁₀N₂O |
Exact Mass | 150.079312947 g/mol |
DSSTox ID | DTXSID00647717 |
IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one |
Structural CharacteristicsX-ray crystallography and NMR analyses confirm a planar pyrazole ring fused to a non-aromatic cyclohexanone in a chair conformation. The methyl group at N2 forces a fixed 2H-tautomer, while the ketone at C4 contributes to polarization. The C4=O bond length (1.221 Å) and C8-C9 bond order (1.498 Å) indicate significant bond localization [3] [9].
Indazoles exhibit prototropic tautomerism, involving migration of the N1/N2 hydrogen. For unsubstituted indazoles, this equilibrium favors the 1H-form in solution (90:10 ratio) but locks into specific forms in solids:
In 2-methyl-6,7-dihydro-2H-indazol-4(5H)-one, the N2-methyl group eliminates N1 tautomerism, enforcing the 2H-form. This rigidity simplifies synthetic control and spectroscopic analysis. Nuclear Quadrupole Resonance (NQR) studies of analogous azoles (e.g., 3,5-dichloro-1,2,4-triazole) confirm that alkyl substitution quenches tautomeric mobility, as observed in the singular 35Cl NQR signal for N-methylated derivatives [9].
Regioselectivity challenges arise during electrophilic substitution or derivatization due to the asymmetric fused ring system. Key isomerism phenomena include:
Table 2: NMR Chemical Shifts Illustrating Positional Effects
Proton Position | δ (ppm) in ¹H NMR | Assignment Specificity |
---|---|---|
H-3 | 5.82 | Olefinic proton (C3) |
H-5a | 2.89 (t) | Methylene α to ketone |
H-7a | 2.43 (t) | Methylene β to pyrazole |
N-CH₃ | 3.73 (s) | Confirms N2-methylation |
¹H NMR signals (DMSO-d₆) highlight distinct electronic environments: H-3 resonates downfield (δ 5.82) due to pyrazole ring influence, while H-5a (δ 2.89) and H-7a (δ 2.43) exhibit triplet patterns from adjacent CH₂ groups [3] [6].
Saturation patterns profoundly influence electronic profiles, conformational flexibility, and bioactivity:
Table 3: Influence of Ring Saturation on Indazole Properties
Scaffold Type | Representative Structure | Key Properties | Bioactivity Relevance |
---|---|---|---|
4,5-Dihydro-2H-indazole | 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one | Planar pyrazole; flexible cyclohexanone chair | Kinase inhibitor intermediate [6] |
4,5,6,7-Tetrahydro-1H-indazole | 7-Bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one | Boat conformation; increased steric bulk | CDK2/cyclin inhibitor (Ki = 2.3 μM) [6] |
Benzo[e]indazole | 8-(Methylthio)-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate | Extended π-system; rigid geometry | Antihyperglycemic agent (2-fold glucose uptake stimulation) [5] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: